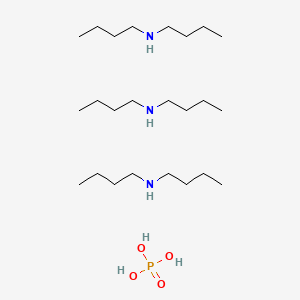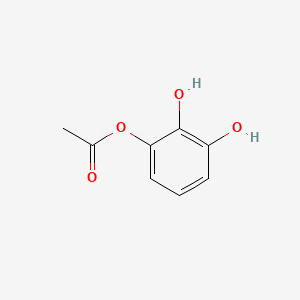![molecular formula C16H31N3OS2 B12672418 Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]- CAS No. 139423-25-9](/img/structure/B12672418.png)
Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of amides and contains a distinctive dithioxoethyl group, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dithioxoethyl group: This step involves the reaction of a suitable precursor with sulfur sources under controlled conditions to introduce the dithioxoethyl moiety.
Amidation reaction: The intermediate product is then reacted with octanoic acid or its derivatives to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: The dithioxoethyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxoethyl group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithioxoethyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Wirkmechanismus
The mechanism of action of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- involves its interaction with specific molecular targets and pathways. The dithioxoethyl group can interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Hexanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
- **Decanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
Uniqueness
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- is unique due to its specific chain length and the presence of the dithioxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
139423-25-9 |
|---|---|
Molekularformel |
C16H31N3OS2 |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
N-[5-[(2-amino-2-sulfanylideneethanethioyl)amino]-4-methylpentyl]octanamide |
InChI |
InChI=1S/C16H31N3OS2/c1-3-4-5-6-7-10-14(20)18-11-8-9-13(2)12-19-16(22)15(17)21/h13H,3-12H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22) |
InChI-Schlüssel |
SBKUIOQHQOBSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCCCC(C)CNC(=S)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



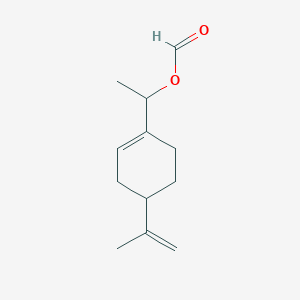
![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
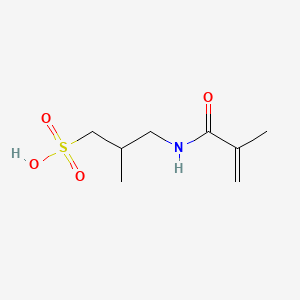
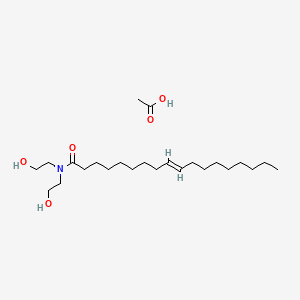
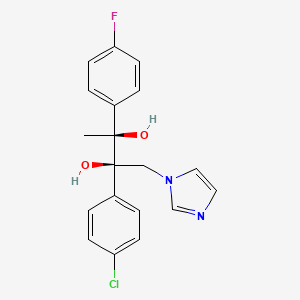
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)




